Adaptaquin
Overview
Description
Adaptaquin is a selective inhibitor of hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PHD2), with an IC50 value of 2 μM . This compound has been shown to inhibit lipid peroxidation and maintain mitochondrial function . This compound is a branched-tail oxyquinoline inhibitor and has demonstrated neuroprotective effects in various in vivo models, including hemorrhagic stroke and Parkinson’s disease .
Mechanism of Action
Target of Action
Adaptaquin primarily targets the Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2) . HIF-PHD2 is an oxygen-sensing enzyme that plays a crucial role in cellular responses to hypoxia . It is involved in the regulation of the Hypoxia-Inducible Factor (HIF), a transcription factor that mediates adaptive responses to low oxygen conditions .
Mode of Action
This compound acts as an inhibitor of HIF-PHD2 . It binds to the active site of the enzyme, preventing it from hydroxylating proline residues on HIF . This inhibition prevents the degradation of HIF, allowing it to accumulate and translocate to the nucleus where it can activate the transcription of hypoxia-responsive genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIF signaling pathway . Under normal oxygen conditions, HIF-PHD2 hydroxylates HIF, marking it for degradation. When this compound inhibits hif-phd2, hif is stabilized and can induce the expression of a wide range of genes that help cells adapt to hypoxic conditions .
Result of Action
The molecular effect of this compound’s action is the stabilization of HIF and the subsequent induction of hypoxia-responsive genes . On a cellular level, this can lead to various outcomes depending on the cell type and the specific set of genes that are induced. For example, in neuronal cells, this compound has been shown to protect against cell death induced by oxidative stress .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the level of oxygen in the cellular environment can impact the degree to which HIF is stabilized and thus the extent of this compound’s effects . Additionally, the specific cellular context (e.g., cell type, presence of other signaling molecules) can also influence the compound’s action .
Preparation Methods
Adaptaquin is synthesized through a series of chemical reactions involving the formation of its hydroxyquinoline scaffold. The synthetic route typically involves the reaction of 4-chlorophenylamine with 3-hydroxypyridine-2-carboxylic acid to form an intermediate, which is then cyclized to produce the final product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
Adaptaquin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Adaptaquin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the inhibition of HIF-PHD2 . In biology, this compound has been shown to protect neuronal cells from oxidative stress and glutamate-induced cell death . In medicine, this compound is being investigated for its potential therapeutic effects in conditions like ischemic stroke and Parkinson’s disease . Additionally, this compound has industrial applications in the development of neuroprotective drugs and treatments for oxidative stress-related conditions .
Comparison with Similar Compounds
Adaptaquin is unique among HIF-PHD2 inhibitors due to its branched-tail oxyquinoline structure, which provides enhanced neuroprotective effects . Similar compounds include roxadustat and vadadustat, which are also HIF-PHD inhibitors but differ in their chemical structures and specific activities . Compared to these compounds, this compound has been shown to induce HIF target genes more efficiently and provide greater protection against oxidative stress .
Properties
IUPAC Name |
7-[(4-chlorophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYHNYRUBSYTCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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